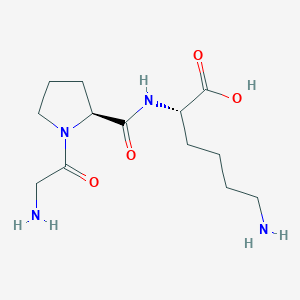
Glycyl-L-prolyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-prolyl-L-lysine is a tripeptide composed of the amino acids glycine, proline, and lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their roles in cellular signaling, protein synthesis, and as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (proline and glycine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by purification and deprotection steps. This method can be optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Aplicaciones Científicas De Investigación
Glycyl-L-prolyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays .
Mecanismo De Acción
The mechanism of action of Glycyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The peptide can influence cellular processes such as proliferation, differentiation, and apoptosis through pathways like the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K-Akt) pathways .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.
Glycyl-L-histidyl-L-lysine (GHK): Recognized for its role in wound healing and anti-inflammatory effects .
Uniqueness
Glycyl-L-prolyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its combination of glycine, proline, and lysine allows it to interact with different molecular targets and pathways compared to other tripeptides .
Propiedades
Número CAS |
52766-29-7 |
|---|---|
Fórmula molecular |
C13H24N4O4 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H24N4O4/c14-6-2-1-4-9(13(20)21)16-12(19)10-5-3-7-17(10)11(18)8-15/h9-10H,1-8,14-15H2,(H,16,19)(H,20,21)/t9-,10-/m0/s1 |
Clave InChI |
GAAHQHNCMIAYEX-UWVGGRQHSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


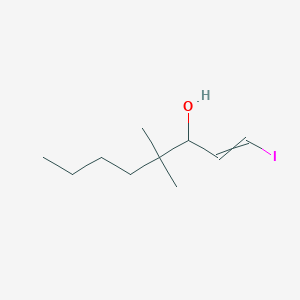
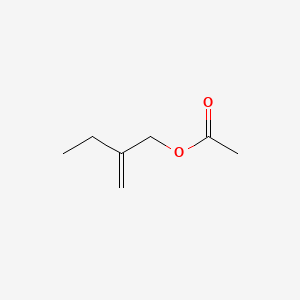
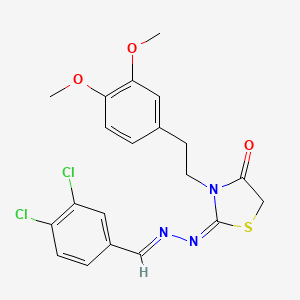
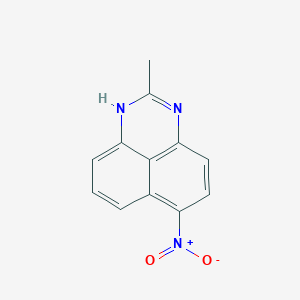
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
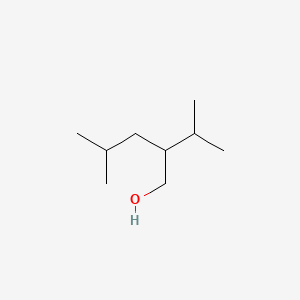
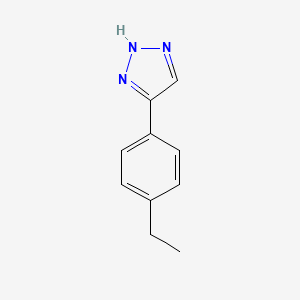
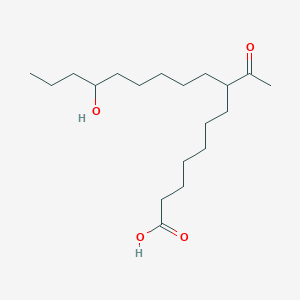
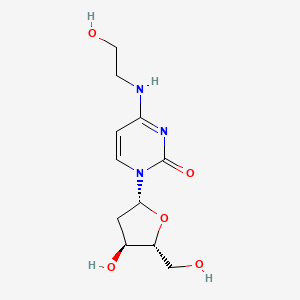
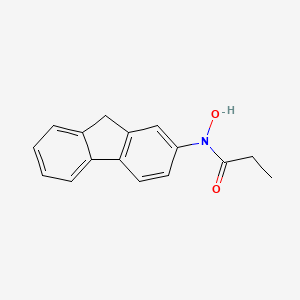
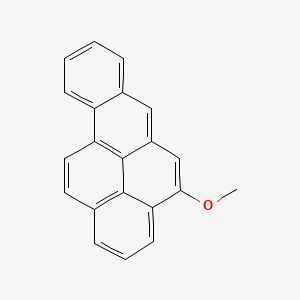


![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
